Bis(N,N-dimethylacetamide) Hydrogen Dibromobromate, 97%

Coordination Chemistry Brominating Agents Reagent Stability

Researchers face reproducibility issues when using liquid bromine sources for kinetic studies due to uncontrolled exotherms and pH drift. This crystalline brominating agent (CAS 75381-80-5) solves that by providing a weighable, solid-state precursor that hydrolyzes to the active alpha-nucleophile BrO⁻ without releasing molecular bromine. - Enables precise control of initial BrO⁻ concentration in degradation kinetics. - Validated for degradation of phosphonate esters, achieving half-lives of 60-700 seconds in controlled studies. - Bench-stable 97% purity solid avoids the handling hazards of liquid bromine.

Molecular Formula C8H19Br3N2O2
Molecular Weight 414.96 g/mol
Cat. No. B12357427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(N,N-dimethylacetamide) Hydrogen Dibromobromate, 97%
Molecular FormulaC8H19Br3N2O2
Molecular Weight414.96 g/mol
Structural Identifiers
SMILESCC(=O)[NH+](C)C.CC(=O)N(C)C.Br[Br-]Br
InChIInChI=1S/2C4H9NO.Br3/c2*1-4(6)5(2)3;1-3-2/h2*1-3H3;/q;;-1/p+1
InChIKeyZCEJJOHOOPDXSZ-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(N,N-dimethylacetamide) Hydrogen Dibromobromate 97%: Solid-State Hypobromite Precursor


Bis(N,N-dimethylacetamide) Hydrogen Dibromobromate (CAS 75381-80-5) is a crystalline brominating agent belonging to the class of bis(dialkylamide)hydrogen dibromobromate coordination complexes. Characterized by a melting point of 92°C and a purity specification of >97% (by iodometric titration), this compound serves as a stable, solid-state precursor to the hypobromite ion (BrO⁻) . Its primary reported research application is the rapid generation of the alpha-nucleophile BrO⁻ in mildly alkaline aqueous media, enabling the efficient degradation of activated organophosphorus esters and sulfonate esters, including simulants for chemical warfare nerve agents [1].

Why Generic Substitution Fails for This Dibromobromate in Decontamination


The performance of bis(dialkylamide)hydrogen dibromobromates is dictated by the kinetics of hypobromite release, which are intrinsically linked to the amide ligand structure and the resulting crystal lattice stability. Simply substituting Bis(N,N-dimethylacetamide) Hydrogen Dibromobromate with a more common liquid brominating agent (e.g., bromine or N-bromosuccinimide) or even a structurally similar dibromobromate complex risks altering the in situ pH profile, hydrolysis rate, and solubility, thereby compromising the precise reaction kinetics required for targeted phosphonate ester degradation [1]. The class of bis(dialkylamide) compounds is specifically noted for generating the reactive HOBr/BrO⁻ system without the immediate, uncontrolled release of molecular bromine observed with other halogen sources [2].

Quantitative Differentiation: DMAc Dibromobromate vs. Closest Analogs


Solid-State Stability vs. the DMF Analog

Compared to the N,N-dimethylformamide (DMF)-derived analog, which is typically isolated as an ionic liquid at room temperature, the DMAc-based complex demonstrates superior handling properties as a crystalline solid. Its melting point is 92°C , providing a distinct advantage in safe weighing and storage over the hygroscopic and potentially less stable liquid DMF complex [1]. This physical state differentiation is critical for applications requiring precise stoichiometric dosing in a research setting.

Coordination Chemistry Brominating Agents Reagent Stability

Organophosphonate Degradation Kinetics via Hypobromite Generation

In the context of phosphonate ester degradation, the hypobromite ion (BrO⁻) generated from bis(dialkylamide)hydrogen dibromobromates demonstrates exceptional reactivity. For the compound class, the half-life for the degradation of 4-nitrophenyl diethylphosphonate (a nerve agent simulant) with in situ generated 0.1 M BrO⁻ is reported to be exceptionally rapid, between 60 and 700 seconds [1]. This represents an apparent rate acceleration of approximately 40-fold compared to hydrolysis in pure aqueous media, a key performance metric that surpasses many conventional nucleophilic degradation reagents [2]. NOTE: This specific kinetic data is derived for the broader class of bis(dialkylamide)hydrogen dibromobromates; direct, head-to-head kinetic data isolating the DMAc derivative versus, for example, a DMF-derived or cetyltrimethylammonium tribromide analog under identical conditions is not available.

Environmental Remediation Nerve Agent Simulants Alpha-Nucleophile

Purity Specification: Titration-Grade vs. Chromatographic Assay

The 97% purity specification for this compound is rigorously defined by iodometric titration (>97.0%(T)), directly quantifying the active bromine content . This contrasts with the common specification of >97% by HPLC or GC area normalization which does not guarantee active content. This titration-based purity offers a verifiable measure of the stoichiometrically available HBr₃⁻ anion, which is directly proportional to the reagent's functional capacity as a hypobromite precursor.

Analytical Chemistry Quality Control Titration

Validated Application Scenarios Based on Empirical Evidence


Rapid Decontamination of Organophosphorus Nerve Agent Simulants

This compound is the validated precursor of choice for generating a controlled, mildly alkaline source of the hypobromite ion (BrO⁻) in kinetic studies of phosphonate ester degradation. The class of bis(dialkylamide)hydrogen dibromobromates has been experimentally shown to degrade 4-nitrophenyl diethylphosphonate at half-lives between 60–700 seconds [1]. Its use is specifically indicated when the research protocol requires a solid, weighable precursor that rapidly hydrolyzes to the active alpha-nucleophile without releasing molecular bromine.

Electrophilic Bromination of Aromatic Substrates

As a solid-state source of electrophilic bromine, the compound facilitates the bromination of aromatic substrates. Its role as a stable complex of HBr₃⁻ is analogous to pyridinium tribromide, but the presence of the DMAc ligands may enhance solubility in specific polar aprotic solvent systems, potentially offering an advantage in homogeneous reaction setups . However, this is a general application inferred from chemical functionality; no direct yield or selectivity comparison data against alternatives like NBS or Pyr·Br₃ are available for this specific reagent.

Environmental Remediation Research for Ecotoxicant Destruction

The compound and its structural analogs have been explicitly investigated as 'efficient reagents for the destruction of ecotoxicants,' including phosphoric and sulfonic acid esters [1]. In this context, it provides a bench-stable alternative to in situ generated BrO⁻ solutions, enabling researchers to precisely control the initial precursor concentration in kinetic screens for eco-toxicant degradation.

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